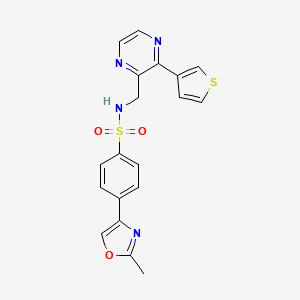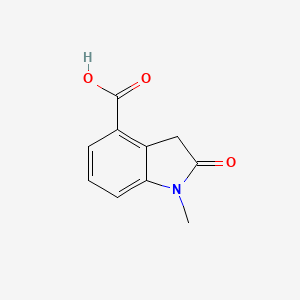
1-Methyl-2-oxo-3H-indole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-2-oxo-3H-indole-4-carboxylic acid” is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases .科学的研究の応用
Chemical Synthesis and Reactions
1-Methyl-2-oxo-3H-indole-4-carboxylic acid and its derivatives are integral to various chemical synthesis and reaction studies, demonstrating their versatility in organic chemistry. For instance, the reaction of indole carboxylic acid/amide with propargyl alcohols has been explored for [4 + 3]-annulation, showcasing unexpected carboxylate/amide migration and decarboxylative cyclization processes. This reaction not only highlights the compound's reactivity but also its potential in creating complex lactams and lactones with significant synthetic value (Selvaraj, Debnath, & Swamy, 2019).
Electrochemical Oxidation
The electrochemical oxidation of indole-3-acetic acid, closely related to this compound, has been studied to understand its reaction mechanisms and products in acidic medium. This research provides insights into the electrochemical behavior of indole derivatives and their potential for forming various biologically and chemically significant oxidation products (Hu & Dryhurst, 1993).
Novel Derivative Synthesis
Research into synthesizing conformationally constrained tryptophan derivatives has leveraged compounds like this compound. Such studies aim to develop novel molecules for peptide and peptoid conformation elucidation, indicating the compound's utility in advancing peptide chemistry and biochemistry (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Decarboxylative Coupling Reactions
Palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes represents another significant application, producing highly substituted heteroaromatic compounds. This process, which involves decarboxylation, underlines the role of indole carboxylic acids in synthesizing compounds with potential fluorescent properties and broadens the scope of synthetic organic chemistry (Yamashita, Hirano, Satoh, & Miura, 2009).
作用機序
Target of Action
It is known that indole derivatives, which include 1-methyl-2-oxo-3h-indole-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biological activities . It can be inferred that this compound may have a similar mode of action.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-2-oxo-3H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQEHFBXAFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

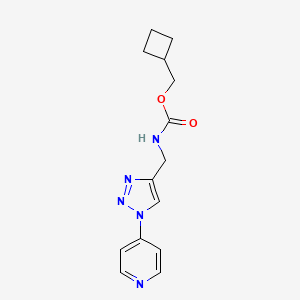
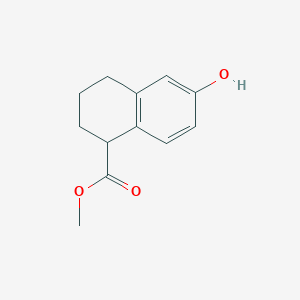

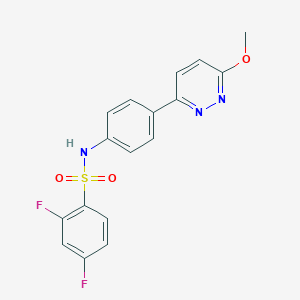
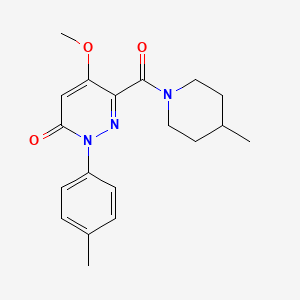

![6-hydroxy-5-{[5-methoxy-1-(2-thienylcarbonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2714852.png)

![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)
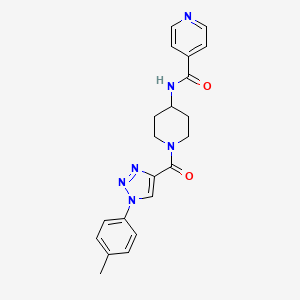
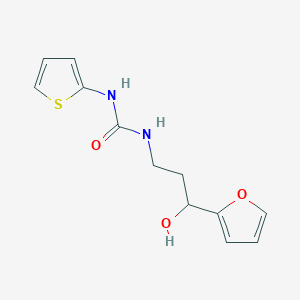
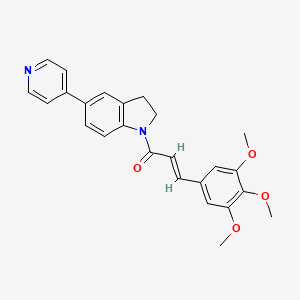
![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)
